An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, spectroscopic characterization, and its emerging role in the design of novel bioactive molecules.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery
The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety provides a distinct electronic signature and conformational preferences.[1][2]
2-Methyl-4-(trifluoromethoxy)benzaldehyde emerges as a valuable building block, combining the reactive aldehyde functionality with the advantageous properties of the trifluoromethoxy group and the steric and electronic influence of the methyl group. This strategic combination makes it a compelling starting material for the synthesis of complex molecular architectures with potential therapeutic applications.
Physicochemical and Spectroscopic Profile
CAS Number: 886763-07-1[3]
Molecular Formula: C₉H₇F₃O₂[3]
Molecular Weight: 204.15 g/mol [3]
| Property | Value | Source |
| CAS Number | 886763-07-1 | [3] |
| Molecular Formula | C₉H₇F₃O₂ | [3] |
| Molecular Weight | 204.15 g/mol | [3] |
| Predicted Boiling Point | 222.1 ± 35.0 °C | Inferred from related compounds |
| Predicted Density | 1.293 ± 0.06 g/cm³ | Inferred from related compounds |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.8 and 10.2 ppm. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with their specific shifts and coupling patterns influenced by the substitution pattern. A singlet corresponding to the methyl protons should be observed around δ 2.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate in the downfield region, typically between δ 185 and 195 ppm. The carbon of the trifluoromethoxy group will likely appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will show a complex pattern of signals in the δ 110-160 ppm range.
-
¹⁹F NMR: A singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethoxy group, likely in the range of δ -58 to -65 ppm, which is characteristic for this functional group in an aromatic system.[4]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 204. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) to give a fragment at m/z 175, and further fragmentation of the aromatic ring.[5][6]
Synthesis and Reaction Chemistry
A specific, published synthetic protocol for 2-Methyl-4-(trifluoromethoxy)benzaldehyde is not widely documented in readily accessible literature. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted benzaldehydes and the introduction of the trifluoromethoxy group.
A potential synthetic route could commence with a suitable precursor, such as 2-methyl-4-hydroxybenzaldehyde. The introduction of the trifluoromethoxy group can be challenging due to the instability of the trifluoromethoxide anion.[7] However, methods involving electrophilic trifluoromethylating agents in the presence of a suitable oxygen source, or the use of Ruppert's reagent (TMSCF₃) on a phenol derivative, could be explored.
An alternative approach could involve the formylation of a pre-functionalized aromatic ring, such as 1-methyl-3-(trifluoromethoxy)benzene, using standard formylation reactions like the Vilsmeier-Haack or Gattermann-Koch reactions.[8]
Reactivity Profile
The reactivity of 2-Methyl-4-(trifluoromethoxy)benzaldehyde is primarily dictated by the aldehyde functional group. The trifluoromethoxy group at the para position is a moderate electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[9] The ortho-methyl group may exert a mild steric hindrance and a weak electron-donating effect.
This enhanced electrophilicity facilitates a range of important chemical transformations, including:
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Wittig Reaction: To form substituted styrenes.
-
Aldol Condensation: For the creation of α,β-unsaturated carbonyl compounds.
-
Oxidation: To produce the corresponding carboxylic acid.
-
Reduction: To yield the corresponding benzyl alcohol.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is increasingly recognized for its ability to enhance the pharmacological properties of drug candidates.[10][11] Its introduction can lead to:
-
Improved Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[7][10]
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can improve membrane permeability and oral bioavailability.[7]
-
Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.
-
Favorable Conformational Effects: The steric bulk of the -OCF₃ group can influence the overall conformation of a molecule, potentially locking it into a bioactive conformation.
Given these properties, 2-Methyl-4-(trifluoromethoxy)benzaldehyde is a valuable intermediate for the synthesis of a wide range of potential therapeutic agents, including but not limited to:
-
Kinase Inhibitors: The benzaldehyde moiety can serve as a scaffold for the development of inhibitors targeting various protein kinases involved in cancer and inflammatory diseases.
-
GPCR Ligands: As a building block for molecules targeting G-protein coupled receptors, which are implicated in a vast array of physiological processes.
-
Enzyme Inhibitors: For the design of inhibitors for enzymes where interactions with a substituted phenyl ring are crucial for binding.
Safety, Handling, and Storage
As a fluorinated aromatic aldehyde, 2-Methyl-4-(trifluoromethoxy)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[12] While a specific material safety data sheet (MSDS) for this compound is not universally available, the safety profiles of analogous compounds suggest that it may be harmful if swallowed, and may cause skin and eye irritation.[13][14]
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Handle in an inert atmosphere if the compound is sensitive to air or moisture.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing and reducing agents.
Conclusion
2-Methyl-4-(trifluoromethoxy)benzaldehyde is a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique combination of a reactive aldehyde group and the beneficial properties of the trifluoromethoxy and methyl substituents make it a valuable tool for researchers and drug development professionals. While further research is needed to fully elucidate its synthetic accessibility and specific applications, the foundational principles of medicinal chemistry strongly suggest its potential in the development of next-generation therapeutic agents.
References
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved from [Link]
-
PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
ResearchGate. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides | Request PDF. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
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